(E)-N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Description
Properties
IUPAC Name |
N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12(23-13-7-5-4-6-8-13)14-9-10-17-16-19-15(20-22(14)16)18-11-21(2)3/h4-12H,1-3H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYOQNMHRGTUPL-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo[1,5-a]pyrimidine ring system.
Introduction of the Phenoxyethyl Group: This step involves the alkylation of the triazolopyrimidine core with a phenoxyethyl halide under basic conditions.
Formation of the Methanimidamide Moiety: This step involves the reaction of the intermediate with dimethylamine and formaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo[1,5-a]pyrimidine core exhibits electron-deficient character, making positions C-5 and C-7 susceptible to nucleophilic aromatic substitution (SNAr). Grignard reagents or organometallic nucleophiles selectively target these positions under mild conditions (THF, –78°C to room temperature) . For example:
-
Reaction with aryl/hetaryl Grignard reagents (e.g., PhMgBr) yields 5- or 7-substituted derivatives via σH-adduct intermediates, followed by oxidative aromatization .
-
Halogenated derivatives (e.g., 6-bromo analogs) enable sequential functionalization at C-5 and C-7 .
Table 1: Representative Nucleophilic Substitution Reactions
| Position | Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|---|
| C-7 | PhMgBr | 7-Phenyl-triazolo-pyrimidine | 88 | THF, –78°C, 30 min | |
| C-5 | 4-MeOC₆H₄MgBr | 5-(4-Methoxyphenyl)-triazolo-pyrimidine | 76 | THF, reflux, 4 h |
Hydrolysis of Methanimidamide Group
The (E)-methanimidamide moiety (–N=C(NMe₂)–) undergoes hydrolysis under acidic or basic conditions to form amide derivatives :
-
Acidic Hydrolysis : Yields N-methylformamide intermediates.
-
Basic Hydrolysis : Produces carboxamide derivatives via nucleophilic attack at the imine carbon .
Table 2: Hydrolysis Pathways
| Condition | Reagent | Product | Key Observations | Source |
|---|---|---|---|---|
| HCl (1M) | H₂O, 80°C, 2 h | N-Methylformamide derivative | pH-dependent selectivity | |
| NaOH (1M) | EtOH, reflux, 3 h | Carboxamide analog | High conversion (>90%) |
Oxidative Coupling and N–N Bond Formation
The compound participates in oxidative cyclization reactions mediated by hypervalent iodine reagents (e.g., PIFA) or transition metals (e.g., CuI) :
-
I₂/KI System : Facilitates intramolecular N–N bond formation to generate fused triazolo-pyrimidine systems .
-
Cu-Catalyzed Reactions : Enable cross-coupling with aryl diazonium salts or alkynes for C–H functionalization .
Mechanistic Insight :
Oxidation of the methanimidamide nitrogen initiates radical intermediates, which undergo coupling with adjacent aromatic systems .
Metal Coordination and Complexation
The nitrogen-rich structure acts as a bidentate ligand for transition metals (e.g., Cu, Ru) :
-
Cu(I) Complexes : Form stable adducts via coordination at N1 and N4 of the triazole ring, enhancing catalytic activity in click chemistry .
-
Ru(II) Complexes : Exhibit luminescent properties and potential antiparasitic activity .
Table 3: Metal Complexation Examples
| Metal | Ligand Sites | Application | Stability (TGA) | Source |
|---|---|---|---|---|
| Cu(I) | Triazole N1, N4 | Click chemistry catalysis | >300°C | |
| Ru(II) | Pyrimidine N3 | Antiparasitic drug candidates | 220–250°C |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 250°C , with decomposition pathways involving:
Key Research Findings
-
Regioselectivity : Nucleophilic substitutions at C-7 dominate due to lower activation energy compared to C-5 .
-
Ligand Versatility : Metal complexes show promise in catalysis and biomedicine, particularly for antiparasitic applications .
-
Synthetic Scalability : Oxidative methods (e.g., I₂/KI) enable gram-scale synthesis with minimal byproducts .
Scientific Research Applications
(E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes by binding to their active sites.
Modulating Receptors: Interacting with receptors to modulate their activity.
Affecting Signaling Pathways: Influencing various signaling pathways within cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations:
- Steric and Electronic Effects: The phenoxyethyl group in the target compound provides bulkiness compared to smaller substituents like methoxy (11a) or chloro (7n).
- Thermal Stability : High melting points (e.g., 240–260°C for 11a and 11b) suggest robust crystalline packing in methoxy-substituted derivatives, which may correlate with formulation stability .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 286.33 g/mol
The compound features a triazole ring, which is commonly associated with various biological activities, including antimicrobial and antifungal properties.
The biological activity of (E)-N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing triazole moieties can inhibit enzymes involved in nucleic acid synthesis and disrupt cell membrane integrity in pathogens.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of similar triazole derivatives. The compound demonstrated significant activity against various bacterial strains, including:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Potential
In vitro studies have also explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death.
Case Studies
-
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the efficacy of the compound against multi-drug resistant bacterial strains.
- Methodology : Disc diffusion method was used to assess antibacterial activity.
- Results : The compound showed a zone of inhibition greater than 20 mm against resistant strains, indicating potent antimicrobial activity.
-
Case Study: Cytotoxicity Assessment
- Objective : To determine cytotoxic effects on normal human cells.
- Methodology : MTT assay was employed to assess cell viability.
- Results : At concentrations below 50 µg/mL, the compound exhibited minimal cytotoxicity towards normal fibroblast cells, suggesting a favorable safety profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing (E)-N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide?
- Methodology : The compound can be synthesized via cyclocondensation of aminoguanidine with ethyl 3-oxohexanoate in dimethylformamide (DMF), followed by reaction with aromatic aldehydes. Cooling and methanol precipitation yield crude products, which are purified via recrystallization (e.g., ethanol) . Alternative routes involve nucleophilic substitution at the pyrimidine ring, such as introducing phenoxyethyl groups via alkylation or coupling reactions .
- Key Data : Typical yields range from 11% to 56% depending on substituent reactivity and purification efficiency .
Q. How is the structural conformation of this compound validated?
- Methodology : Use X-ray crystallography to determine bond lengths, angles, and stereochemistry. For example, and describe crystal structures of related triazolo[1,5-a]pyrimidines, confirming planar triazole-pyrimidine systems and substituent orientations . 1H/13C-NMR and MS are critical for confirming purity and regiochemistry. Distinctive shifts for dimethylamino groups (~δ 2.7–3.0 ppm in 1H-NMR) and molecular ion peaks in MS are diagnostic .
Q. What analytical techniques are essential for characterizing intermediates and final products?
- Methodology :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in complex heterocycles.
- HPLC/UPLC : Monitor reaction progress and purity (>95% required for biological assays) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of triazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates compared to ethanol .
- Temperature Control : Reactions at 70–100°C for 24–72 hours maximize cyclization efficiency while minimizing side products (e.g., hydrolysis) .
- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (3-picoline) improve coupling reactions, as shown in sulfonamide derivatization .
Q. What strategies resolve discrepancies in NMR data between synthetic batches?
- Methodology :
- Dynamic Effects : Rotameric equilibria in dimethylamino groups can split signals. Use variable-temperature NMR to coalesce peaks and confirm assignments .
- Impurity Profiling : Compare MS/MS fragmentation patterns to identify byproducts (e.g., dehalogenated species in chlorophenyl derivatives) .
Q. How do substituent modifications influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Phenoxyethyl Group : Enhances lipophilicity, improving membrane permeability (critical for enzyme inhibition) .
- Dimethylamino Moiety : Increases basicity, favoring interactions with negatively charged enzyme active sites (e.g., dihydroorotate dehydrogenase) .
- Comparative Data : Analogues with trifluoromethyl groups () show 10-fold higher potency than methyl derivatives due to enhanced binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
